1-(o-Tolyl)quinazolin-4(1H)-one is a compound belonging to the quinazoline family, which is characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Quinazolin-4(1H)-ones are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
The compound is classified under quinazoline derivatives, specifically as a quinazolinone due to the presence of the carbonyl group at the 4-position. It can be synthesized from various starting materials such as anthranilic acid derivatives and aldehydes, which are common precursors in organic synthesis. The structural formula can be represented as follows:
This indicates that it contains 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.
The synthesis of 1-(o-Tolyl)quinazolin-4(1H)-one can be achieved through several methodologies. One prevalent method involves the reaction of anthranilic acid or its derivatives with o-tolualdehyde in the presence of iodine as a catalyst. This reaction typically occurs under reflux conditions in ethanol:
The yield of this reaction can reach up to 83%, producing a white solid that can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy .
The molecular structure of 1-(o-Tolyl)quinazolin-4(1H)-one features a quinazoline core with an o-tolyl group attached at the nitrogen position. The key structural elements include:
The compound's molecular weight is approximately 198.22 g/mol, and its melting point typically ranges around 269–270 °C, indicating good thermal stability .
1-(o-Tolyl)quinazolin-4(1H)-one can undergo various chemical reactions due to its functional groups:
These reactions are fundamental for modifying the compound to enhance its pharmacological properties or to develop new derivatives .
The mechanism of action of 1-(o-Tolyl)quinazolin-4(1H)-one is primarily related to its interaction with biological targets such as enzymes or receptors involved in cancer progression or other diseases:
Data from cytotoxicity assays indicate that derivatives of quinazolinones exhibit significant inhibitory activity against several cancer cell lines, suggesting potential therapeutic applications .
These properties are crucial for understanding how the compound behaves in biological systems and during synthetic processes .
1-(o-Tolyl)quinazolin-4(1H)-one has several applications in scientific research:
Research continues into optimizing this compound for enhanced efficacy and reduced side effects in therapeutic applications .
Transition metal-free protocols leverage nucleophilic aromatic substitution (SNAr) for constructing the quinazolinone core. The ortho-fluorine in 2-fluoro-N-methylbenzamide derivatives acts as an efficient leaving group, enabling ring closure with amide nucleophiles under basic conditions. In one approach, Cs₂CO₃ in DMSO facilitates the tandem SNAr-cyclization between 2-fluorobenzamides and aryl amides at 135°C, yielding N-substituted quinazolinones (e.g., 3-methyl-2-phenylquinazolin-4-one) in up to 72% isolated yield [3]. The solvent critically influences reaction efficiency, with DMSO outperforming dioxane, THF, or DMF due to its superior polar aprotic properties that enhance anion stabilization and nucleophilicity [3].
Table 1: Base and Solvent Screening for SNAr-Based Quinazolinone Synthesis
Base (Equiv.) | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Cs₂CO₃ (4.0) | DMSO | 135 | 72 |
Cs₂CO₃ (4.0) | DMF | 135 | 25 |
Cs₂CO₃ (4.0) | THF | 135 | 15 |
K₂CO₃ (4.0) | DMSO | 135 | Trace |
None | DMSO | 135 | 0 |
Mechanistic studies reveal that the cesium cation enhances reactivity by coordinating with carbonyl oxygen, thereby polarizing the C–F bond and accelerating SNAr [3]. Alternative metal-free routes employ K₂S₂O₈ in DMSO, where DMSO acts as a methylene source, reacting with terminal alkynes (e.g., phenylacetylene) and 2-aminobenzamides to form 1-(o-tolyl)quinazolin-4(1H)-one derivatives via tandem annulation. Deuterium labeling confirms DMSO’s role in forming key C–C bonds through intermediates like •CH₂S(O)CH₃ radicals [1] [6].
Cyclization strategies utilizing ortho-substituted benzamides enable regioselective quinazolinone assembly. Copper catalysis is prominent for coupling 2-halobenzamides with amines or aldehydes. For example, CuBr/l-proline systems in DMSO facilitate annulation between 2-bromobenzamides and benzylamines under aerobic conditions, yielding 2,3-disubstituted quinazolinones at 80°C [3]. Similarly, palladium-catalyzed Ullmann-type coupling of aryl bromides with benzamidines provides access to 4-aminoquinazolines, though transition metals risk contamination in pharmaceutical applications [9].
Table 2: Catalytic Systems for Quinazolinone Cyclization
Catalyst | Substrate Pair | Conditions | Yield Range (%) |
---|---|---|---|
CuBr/l-proline | 2-Bromobenzamide + benzylamine | DMSO, K₂CO₃, 80°C, air | 60–85 |
Pd(OAc)₂/XPhos | Aryl bromide + benzamidine | Toluene, 110°C, N₂ | 50–90 |
K₂S₂O₈ | 2-Aminobenzamide + alkyne/DMSO | DMSO, 80°C, metal-free | 55–75 |
CuI/4-hydroxy-l-proline | N-Substituted o-bromobenzamide + formamide | DMF, 100°C | 70–82 |
Potassium persulfate (K₂S₂O₈) offers a metal-free alternative, promoting oxidative annulation of 2-aminobenzamides with in situ-generated formaldehyde from DMSO. This protocol achieves moderate yields (55–75%) of 2-substituted quinazolinones without metal contaminants [1]. Solvent choice remains critical, as DMSO facilitates both reactivity and solubility of intermediates [3].
Microwave irradiation drastically accelerates quinazolinone formation while improving atom economy. The SNAr reaction of 2-fluorobenzamides with amides under microwave conditions reduces reaction times from 24 hours to 30 minutes, achieving comparable yields (70–75%) to conventional heating [3]. Solvent-free techniques further enhance sustainability, as demonstrated by the cyclocondensation of anthranilic acid with formamide or triethyl orthoformate at 120°C under open-air conditions, yielding quinazolin-4(3H)-one cores in >85% purity [9] [5].
Key advantages include:
Elaboration of the quinazolinone scaffold focuses on N1-alkylation, C2-functionalization, and C4-modification. The methylene group adjacent to C4 in 4-methylene-3-substituted quinazolinones exhibits pronounced reactivity, undergoing nucleophilic additions. For instance, methanol addition to 4-methylenequinazolinthione yields 4-methoxy derivatives, confirmed by X-ray crystallography [7].
Key strategies include:
Table 3: Post-Functionalization Methods for Quinazolinone Derivatives
Modification Site | Reagent | Product | Application |
---|---|---|---|
N1 | R-OH/PPh₃/DIAD | 1-Alkylquinazolin-4(1H)-one | Bioactive hybrid synthesis |
C2 | POCl₃ → R-NH₂ | 2-Aminoquinazoline | Anticancer scaffolds |
C4-methylene | R-OH (nucleophile) | 4-Alkoxy-3,4-dihydroquinazolin-2-amine | Precursor for fused systems |
C2 | Ar-CHO (condensation) | 2-Styrylquinazolin-4(3H)-one | Fluorescence probes |
These methodologies enable rapid diversification for structure-activity relationship (SAR) studies, particularly in drug discovery contexts where quinazolinones serve as kinase inhibitors or antibacterial agents [5] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3